molecular formula C21H18N4O4S B2523525 2-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-nitrobenzenesulfonamide CAS No. 865612-12-0

2-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-nitrobenzenesulfonamide

Cat. No.: B2523525
CAS No.: 865612-12-0
M. Wt: 422.46
InChI Key: GUPSTUQXODSCHY-UHFFFAOYSA-N
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Description

2-methyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-5-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C21H18N4O4S and its molecular weight is 422.46. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactions

  • Sulfonylcarbamimidic Azides Formation : Research details the conversion of sulfonyl chlorides into sulfonylcarbamimidic azides, which are precursors in various chemical syntheses (Peet Norton et al., 1987).
  • Rhodium-Catalyzed Bis-cyanation : A study shows the use of N-cyano-N-phenyl-p-methylbenzenesulfonamide in the bis-cyanation of arylimidazo[1,2-α]pyridines, which is a crucial step in synthesizing cyanated imidazopyridines (Zhu et al., 2017).

Structural and Charge Analysis

  • X-ray Structural Investigations : Studies have been conducted on similar compounds to analyze crystal structures and electron density distribution, aiding in understanding molecular geometries (Tafeenko et al., 1996).

Catalytic Activity

  • Homoleptic Complexes in Catalysis : Research into homoleptic complexes involving imidazo[1,5-a]pyridine-based ligands suggests potential catalytic applications, particularly in reactions like the Heck reaction (Ardizzoia et al., 2018).

Material Synthesis

  • Synthesis of Anticonvulsants : Some derivatives of 2-methylimidazo[1,2-a]pyridine have been synthesized and evaluated for their anticonvulsant activity, highlighting the compound's relevance in medicinal chemistry (Cesur & Cesur, 1994).

Computational Chemistry

  • Quantum Chemical Studies : Computational studies involving similar sulfonamide derivatives have been conducted to predict their interaction and efficiency in various applications, such as corrosion inhibition (Kaya et al., 2016).

Mechanism of Action

While the specific mechanism of action for this compound is not available, imidazo[1,2-a]pyridine derivatives have been shown to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Future Directions

The future directions for research on this compound could include further exploration of its biological activity and potential applications in medicinal chemistry. It could also involve studying its interaction with other elements and compounds .

Properties

IUPAC Name

2-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4S/c1-14-5-10-18(25(26)27)12-20(14)30(28,29)23-17-8-6-16(7-9-17)19-13-24-11-3-4-15(2)21(24)22-19/h3-13,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUPSTUQXODSCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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